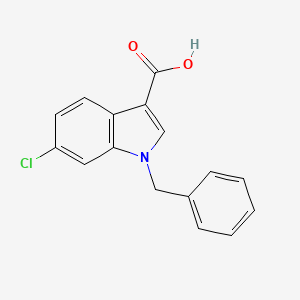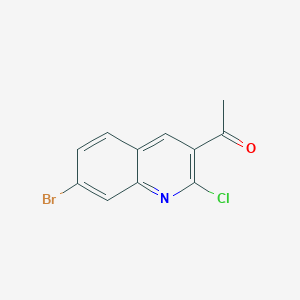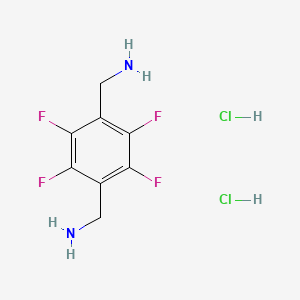
(S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions depending on the functional groups present in the molecule.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for the deprotection of the Boc group.
Di-tert-butyl dicarbonate (Boc2O): Used for the protection of the amino group.
Major Products Formed
The major product formed from the deprotection of this compound is the free amine, which can be further utilized in peptide synthesis and other organic reactions .
Applications De Recherche Scientifique
(S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of (S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic processes, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical reactions, facilitating the synthesis of peptides and other compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid: Another Boc-protected amino acid used in peptide synthesis.
(S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic Acid: Used in the preparation of indole derivatives for bacterial infection treatment.
Uniqueness
(S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride is unique due to its specific structure, which includes a methyl ester group. This feature can influence its reactivity and solubility, making it suitable for particular synthetic applications where other Boc-protected amino acids might not be as effective .
Propriétés
Formule moléculaire |
C11H23ClN2O4 |
|---|---|
Poids moléculaire |
282.76 g/mol |
Nom IUPAC |
methyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride |
InChI |
InChI=1S/C11H22N2O4.ClH/c1-11(2,3)17-10(15)13-8(6-5-7-12)9(14)16-4;/h8H,5-7,12H2,1-4H3,(H,13,15);1H/t8-;/m0./s1 |
Clé InChI |
AFFYUUQZLRMAKG-QRPNPIFTSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CCCN)C(=O)OC.Cl |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCCN)C(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 1-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11844489.png)

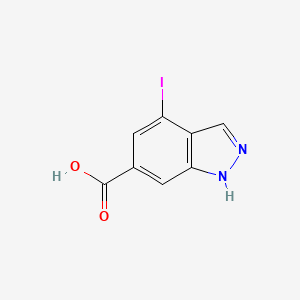
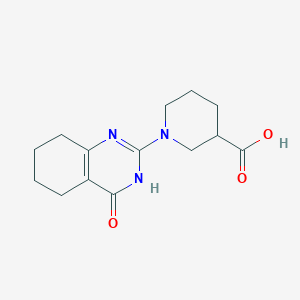

![5-Methyl-4-((4-nitrobenzyl)oxy)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11844515.png)
![4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11844527.png)
